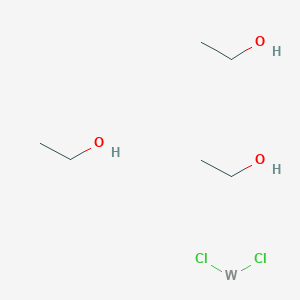
dichlorotungsten;ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dichlorotungsten;ethanol is a chemical compound with the molecular formula C6H18Cl2O3W. This compound is a coordination complex where tungsten is bonded to ethanol and chloride ions. It is known for its unique properties and applications in various fields, including catalysis, organic synthesis, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dichlorotungsten;ethanol typically involves the reaction of tungsten hexachloride (WCl6) with ethanol. The reaction is carried out under controlled conditions to ensure the proper formation of the complex. The general reaction can be represented as: [ \text{WCl}_6 + 3 \text{C}_2\text{H}_5\text{OH} \rightarrow \text{C}6\text{H}{18}\text{Cl}_2\text{O}_3\text{W} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process may include steps such as purification through recrystallization or distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
Dichlorotungsten;ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tungsten complexes.
Reduction: It can be reduced to form lower oxidation state tungsten complexes.
Substitution: The chloride ions in the complex can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and nitric acid (HNO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Ligands such as phosphines or amines can be used to replace chloride ions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tungsten(VI) complexes, while reduction may produce tungsten(IV) or tungsten(II) complexes.
Aplicaciones Científicas De Investigación
Dichlorotungsten;ethanol has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment.
Mecanismo De Acción
The mechanism of action of dichlorotungsten;ethanol involves its interaction with molecular targets such as enzymes and receptors. The tungsten center can coordinate with various ligands, influencing the activity of the compound. The pathways involved may include:
Coordination with Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.
Interaction with Receptors: It can modulate receptor activity by binding to specific receptor sites
Comparación Con Compuestos Similares
Similar Compounds
Tungsten Hexachloride (WCl6): A precursor used in the synthesis of dichlorotungsten;ethanol.
Tungsten Oxide (WO3): Another tungsten compound with different properties and applications.
Tungsten Carbide (WC): Known for its hardness and used in cutting tools and abrasives.
Uniqueness
This compound is unique due to its coordination with ethanol, which imparts specific properties such as solubility and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research .
Actividad Biológica
Dichlorotungsten;ethanol is a compound that has garnered interest in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, biochemical interactions, and relevant case studies.
Overview of this compound
Dichlorotungsten (WCl2) is an organometallic compound that, when combined with ethanol, may exhibit unique biological properties. Ethanol itself is known for its solvent capabilities and as an extractant for various bioactive compounds. The interaction between dichlorotungsten and ethanol can lead to the formation of complexes that may possess significant biological activity.
Biochemical Interactions
The biochemical interactions of this compound can be explored through various assays that evaluate antioxidant and anti-biofilm activities:
- Antioxidant Activity : Ethanol extracts from various sources have been evaluated for their antioxidant potential using assays such as DPPH radical scavenging. For example, the antioxidant capacity was measured using the DPPH assay, which indicated significant scavenging activity at certain concentrations .
- Anti-Biofilm Activity : The ability of compounds to inhibit biofilm formation is critical in combating resistant strains of bacteria. Studies have shown that ethanol extracts can significantly reduce biofilm formation on surfaces, which is essential for preventing infections caused by biofilm-associated bacteria .
Case Studies and Research Findings
The following table summarizes key findings from research related to the biological activity of ethanol extracts, which may be extrapolated to understand the potential effects of this compound.
Propiedades
Fórmula molecular |
C6H18Cl2O3W |
|---|---|
Peso molecular |
392.95 g/mol |
Nombre IUPAC |
dichlorotungsten;ethanol |
InChI |
InChI=1S/3C2H6O.2ClH.W/c3*1-2-3;;;/h3*3H,2H2,1H3;2*1H;/q;;;;;+2/p-2 |
Clave InChI |
AQDCOTYKQNGVLX-UHFFFAOYSA-L |
SMILES canónico |
CCO.CCO.CCO.Cl[W]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















